1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a chemical compound with the molecular formula C8H14CLN3 . It is also known as 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride .
Synthesis Analysis
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.67 . Its IUPAC name is 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride . The InChI code is 1S/C8H13N3.ClH/c1-11-7-5-3-2-4-6(7)8(9)10-11;/h2-5H2,1H3,(H2,9,10);1H .Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The research by Teichert et al. (2007) examined the structures of NH-indazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The study provided insights into the supramolecular interactions and tautomeric forms of these compounds, contributing to a better understanding of their chemical behavior and potential applications (Teichert et al., 2007).
Synthesis and Antioxidant Properties
Polo et al. (2016) focused on the synthesis of tetrahydroindazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, using microwave irradiation. This method proved to be efficient, offering improved yields and shortened reaction times. Moreover, the study evaluated the antioxidant properties of these compounds, indicating potential therapeutic applications (Polo et al., 2016).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities. The results of this study contribute to the understanding of the biological activities of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine derivatives (Komykhov et al., 2017).
N-Methylation and Spectral Analysis
Research by Palmer et al. (1975) involved the N-methylation of indazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, and provided an analysis of their nuclear magnetic resonance spectra. This study contributes to the knowledge of the chemical properties and structural analysis of indazoles (Palmer et al., 1975).
Catalytic and Synthetic Applications
Bovens et al. (1993) investigated the use of optically active pyrazole derivatives, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, in asymmetric allylic alkylation with palladium. This research is significant for understanding the catalytic applications of these compounds (Bovens et al., 1993).
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLRYXTOQMICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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